molecular formula C23H27FN4 B3930458 1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine

1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine

Cat. No.: B3930458
M. Wt: 378.5 g/mol
InChI Key: DMOWIAYXOJEUPO-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group, a pyridylpyrrole moiety, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4/c1-26(17-21-10-7-15-28(21)23-12-4-5-13-25-23)20-9-6-14-27(18-20)16-19-8-2-3-11-22(19)24/h2-5,7-8,10-13,15,20H,6,9,14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWIAYXOJEUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CN1C2=CC=CC=N2)C3CCCN(C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
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1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
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1-[(2-fluorophenyl)methyl]-N-methyl-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine

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